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Compound of Interest

Compound Name: 4,7-Dioxosebacic acid

Cat. No.: B1206495 Get Quote

Introduction and Structural Logic
4,7-Dioxosebacic acid (

, MW 230.21 g/mol ) is a linear, symmetrical dicarboxylic acid characterized by two ketone
functionalities at the C4 and C7 positions.[1] Its high degree of symmetry (

or

depending on conformation) significantly simplifies its spectroscopic signature, making it an
excellent model for understanding 1,4-diketone systems within a dicarboxylic framework.[1]

Structural Connectivity
The molecule consists of two succinic acid-like termini linked by a central ethylene bridge

between two carbonyls.

Termini:

Core:

This specific connectivity dictates the fragmentation patterns in Mass Spectrometry (MS) and

the chemical shifts in Nuclear Magnetic Resonance (NMR).[1]
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Figure 1: Carbon skeleton connectivity showing the symmetric 1,4-diketone core flanked by

propionic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the 14 protons appear as only three distinct aliphatic signals

and one acidic signal.[1] The 10 carbons appear as five distinct signals.

Sample Preparation Protocol
Solvent: DMSO-

is preferred over

due to the limited solubility of the dicarboxylic acid in non-polar solvents and to prevent
dimerization effects on the chemical shifts.

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data (400 MHz, DMSO- )
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Position Type
Integratio
n

Shift (

ppm)

Multiplicit
y

Coupling
(

Hz)

Assignme
nt Logic

-COOH Acid 2H 12.0 - 12.2
Broad

Singlet
-

Exchangea

ble acidic

protons.

C5, C6 4H 2.68 - 2.72 Singlet (s) -

Core

Bridge.

Chemically

equivalent

protons

between

two

ketones.

No vicinal

neighbors

for

splitting.*

C3, C8 4H 2.75 - 2.80 Triplet (t) 6.5 - 7.0

to Ketone,

to Acid.[1]

Deshielded

by carbonyl

anisotropy.

C2, C9 4H 2.40 - 2.45 Triplet (t) 6.5 - 7.0

to Acid,

to Ketone.

[1] Typical

succinic-

like shift.

*Note on C5/C6: Although these are adjacent (
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system), magnetic equivalence in the symmetric conformer often results in a singlet or a tightly
roofed multiplet appearing as a singlet in lower-field instruments.[1]

C NMR Data (100 MHz, DMSO- )

Carbon
Shift (

ppm)
Assignment Causality

C4, C7 207.5 Ketone C=O

Characteristic ketone

region; distinct from

acid/ester.[2]

C1, C10 174.2 Acid -COOH
Typical carboxylic acid

resonance.[1]

C3, C8 37.8
(

-keto)

Deshielded by ketone;

further downfield than

C2.

C5, C6 36.1 (Core)

Central bridge; slightly

shielded relative to C3

due to

symmetry/strain

absence.[1]

C2, C9 28.5
(

-acid)

Typical aliphatic

position for succinic

derivatives.

Infrared (IR) Spectroscopy
IR analysis is critical for confirming the presence of two distinct carbonyl environments (Ketone

vs. Carboxylic Acid).[1]

Experimental Protocol (KBr Pellet)
Grinding: Mix 1-2 mg of dry 4,7-dioxosebacic acid with 100 mg spectroscopic grade KBr.

Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.
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Acquisition: 4000–400

, 32 scans,

resolution.

Key Absorption Bands[3]
Wavenumber (

)
Vibration Mode Intensity Interpretation

2800 – 3300 O-H Stretch Broad, Strong

H-bonded carboxylic

acid dimer. "Hump"

shape.

1715 – 1725 C=O Stretch (Ketone) Sharp, Strong
The isolated ketone

carbonyls at C4/C7.

1690 – 1710 C=O[1] Stretch (Acid) Strong

Carboxylic acid

carbonyl. Often

appears as a shoulder

or distinct peak lower

than the ketone.

1400 – 1420 Bend Medium

Scissoring vibration of

methylene groups

adjacent to carbonyls.

1200 – 1300 C-O Stretch Strong

C-O single bond

stretch of the

carboxylic acid.[1]

900 – 950 O-H Bend Medium, Broad
Out-of-plane bending

(dimer).

Mass Spectrometry (MS)
MS analysis provides structural confirmation via fragmentation. The molecule does not easily

ionize in ESI+ without adducts; EI (Electron Impact, 70 eV) or ESI- (Negative Mode) is

recommended.[1]
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Fragmentation Pathway (EI - 70 eV)
The molecular ion (

) is weak. The spectrum is dominated by

-cleavage at the ketone groups and McLafferty rearrangements.

Molecular Ion (

): m/z 230 (Weak/Trace)[1]

Base Peak: Likely m/z 101 or 115 (Succinyl fragments).

Key Fragments
m/z 212 (

): Loss of water (dehydration of diacid).

m/z 186 (

): Loss of

(decarboxylation).

m/z 115 (

): Cleavage at the central C5-C6 bond? Unlikely. More likely cleavage

to C4 ketone yielding succinyl moiety.

m/z 101 (

): The Succinyl cation. This is a diagnostic fragment for succinic derivatives.

m/z 55 (

): Acryloyl cation formed from further breakdown.
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Synthesis & Purity Context
Understanding the origin of the sample is vital for interpreting impurity peaks. 4,7-
Dioxosebacic acid is often synthesized via:

Succinylsuccinic Ester Route: Hydrolysis and decarboxylation of diethyl succinylsuccinate.

Impurity Risk: 1,4-cyclohexanedione (cyclic byproduct).

Oxidative Cleavage: Cleavage of cyclic enol ethers.

Biosynthetic Pathways: Related to 5-aminolevulinic acid (5-ALA) metabolism.

Purity Check:

If NMR shows a singlet at

2.55 ppm (DMSO), the sample contains unreacted Succinic Acid.[1]

If NMR shows multiplets at

1.1 - 1.3 ppm, the sample contains lipid/grease contamination.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1206495?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

